molecular formula C18H14F2O3 B5704763 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No. B5704763
M. Wt: 316.3 g/mol
InChI Key: DRTXXQYMWQTCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one, also known as DBCO, is a synthetic compound that has been widely used in scientific research. It is a member of the chromone family and has been found to have various biochemical and physiological effects.

Mechanism of Action

5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been found to have various mechanisms of action. One of the most important is its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has also been found to have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in lab experiments is its high purity, which allows for more accurate and reproducible results. 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is also stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of using 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is its high cost, which can be a barrier for some researchers.

Future Directions

There are several future directions for research involving 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one. One area of interest is the development of new bioconjugation methods that can be used in vivo. Another area is the study of the anti-inflammatory and anti-tumor properties of 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in animal models. Finally, there is interest in developing new derivatives of 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one that have improved properties such as increased potency or selectivity.
Conclusion:
In conclusion, 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been found to have various biochemical and physiological effects and has been used in bioconjugation, anti-inflammatory, and anti-tumor research. While there are some limitations to its use, 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has a promising future in scientific research.

Synthesis Methods

The synthesis of 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one involves several steps. One of the most common methods is the reaction of 4,7-dimethylchromen-2-one with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction yields 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one as a white solid with a high purity of around 95%.

Scientific Research Applications

5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been widely used in scientific research due to its unique properties. One of its main applications is in bioconjugation, which is the process of attaching a molecule to a biomolecule such as a protein or DNA. 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be attached to a molecule through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used bioconjugation method. This allows researchers to study the interaction between the molecule and the biomolecule in a controlled manner.

properties

IUPAC Name

5-[(2,6-difluorophenyl)methoxy]-4,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2O3/c1-10-6-15(18-11(2)8-17(21)23-16(18)7-10)22-9-12-13(19)4-3-5-14(12)20/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTXXQYMWQTCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

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